molecular formula C9H11NO2 B1619312 5-Isopropylpicolinic acid CAS No. 26405-26-5

5-Isopropylpicolinic acid

Cat. No.: B1619312
CAS No.: 26405-26-5
M. Wt: 165.19 g/mol
InChI Key: MUACBAPXCBZBAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .

Scientific Research Applications

  • Chlorogenic Acid (CGA) Pharmacological Review : CGA, an abundant isomer of caffeoylquinic acid, is known for its wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism highlights the therapeutic potential for managing various metabolic disorders (Naveed et al., 2018).

  • 5-Aminosalicylic Acid (5-ASA) and Peroxisome Proliferator–Activated Receptor-γ : Research on 5-ASA, an anti-inflammatory drug used for treating inflammatory bowel diseases, reveals its dependence on peroxisome proliferator–activated receptor-γ for its therapeutic effects, suggesting a mechanism that could be relevant to understanding how similar compounds may interact with cellular targets (Rousseaux et al., 2005).

  • β-Caryophyllinic Acid as an Atmospheric Tracer : A study identified β-caryophyllinic acid in ambient PM2.5 samples and secondary organic aerosol, suggesting its role as a tracer for β-caryophyllene secondary organic aerosol. This highlights the environmental impact and tracing capabilities of certain organic acids which could be analogous to applications for 5-Isopropylpicolinic acid (Jaoui et al., 2007).

Safety and Hazards

Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

Biochemical Analysis

Biochemical Properties

5-Isopropylpicolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial activity, which is attributed to its interaction with bacterial enzymes and proteins. The hydrophobic nature of the isopropyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy . Additionally, this compound can chelate metal ions, which may influence various enzymatic activities and metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antimicrobial properties suggest that it can disrupt bacterial cell function by interfering with essential metabolic processes . In mammalian cells, this compound may modulate immune responses by affecting the activity of zinc finger proteins, which play a crucial role in gene regulation and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to metal ions, forming complexes that may inhibit or activate specific enzymes. For example, its ability to chelate zinc ions can disrupt the function of zinc-dependent enzymes and proteins, leading to alterations in cellular processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the chelation and transport of metal ions, such as zinc and iron . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments . The compound may also interact with transport proteins that mediate its uptake and efflux, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects.

Properties

IUPAC Name

5-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUACBAPXCBZBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358786
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26405-26-5
Record name 5-Isopropylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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